6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate
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Overview
Description
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its potent anti-inflammatory and progestational properties. The compound is structurally related to other steroids and is used in various scientific and medical applications.
Preparation Methods
The synthesis of 6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate involves several steps. One common method starts with the precursor 16,17α-epoxyprogesterone. The epoxy group is reacted with hydrogen bromide, followed by catalytic hydrogenation to remove the bromine. The resulting compound undergoes acetylation at the 17α-hydroxy position, forming a double bond at the 3 and 5 positions. The final product is obtained by hydrolysis and reduction to form the 6-methylene group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include hydrogen bromide, catalytic hydrogen, and acetylating agents.
Scientific Research Applications
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and progestational properties, making it a candidate for treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various biological pathways. The exact mechanism involves the activation or inhibition of specific genes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
6-Fluoro-17-hydroxy-1beta,2-methylene-9 beta,10-alpha-pregna-4,6-diene-3,20-dione 17-acetate is unique due to its specific structural modifications, such as the fluorine atom and the methylene group. Similar compounds include:
Fluorometholone: Another fluorinated steroid with anti-inflammatory properties.
Medroxyprogesterone acetate: A progestin used in hormone therapy.
Dexamethasone: A potent anti-inflammatory steroid.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
34542-22-8 |
---|---|
Molecular Formula |
C24H29FO4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,11R,12S,15R,16S)-15-acetyl-9-fluoro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H29FO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15-,16-,17+,18+,22-,23+,24-/m0/s1 |
InChI Key |
WJSHHKQEKQVLOP-QHAUNDHQSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@@]34C)F)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)F)C)OC(=O)C |
Synonyms |
6-fluoro-1,2-methylene-3,20-dioxo-9,10-pregna-4,6-dien-17-yl acetate DU 41164 DU-41164 DU41164 |
Origin of Product |
United States |
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